2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2S and a molecular weight of 304.84 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and other biochemical applications .
Preparation Methods
The synthesis of 2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylsulfonyl chloride to form the phenylsulfonyl piperidine intermediate. This intermediate is then reacted with ethylamine to produce the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction . The major products formed from these reactions include sulfone and amine derivatives, which have their own unique applications in research and industry .
Scientific Research Applications
2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research to study these mechanisms .
Comparison with Similar Compounds
2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride can be compared to other similar compounds, such as:
2-(Piperidin-4-yl)ethanamine: This compound lacks the phenylsulfonyl group, making it less versatile in certain chemical reactions.
Phenylsulfonyl piperidine: This compound does not have the ethanamine group, limiting its applications in certain research areas.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.ClH/c14-9-6-12-7-10-15(11-8-12)18(16,17)13-4-2-1-3-5-13;/h1-5,12H,6-11,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFUVKMPQJEBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.